molecular formula C11H8Cl2N2 B1358197 4,6-Dichloro-5-methyl-2-phenylpyrimidine CAS No. 33655-33-3

4,6-Dichloro-5-methyl-2-phenylpyrimidine

Cat. No.: B1358197
CAS No.: 33655-33-3
M. Wt: 239.1 g/mol
InChI Key: JJCGQPJPYPZPKN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at position 5, and a phenyl group at position 2. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-methyl-2-phenylpyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 2,4,6-trichloropyrimidine, which undergoes selective substitution reactions to introduce the methyl and phenyl groups. The reaction conditions often involve the use of organolithium reagents or other nucleophiles under controlled temperatures and solvents like tetrahydrofuran (THF) or dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dichloro-5-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, its anti-inflammatory activity is attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

4,6-Dichloro-5-methyl-2-phenylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGQPJPYPZPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621957
Record name 4,6-Dichloro-5-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33655-33-3
Record name 4,6-Dichloro-5-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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